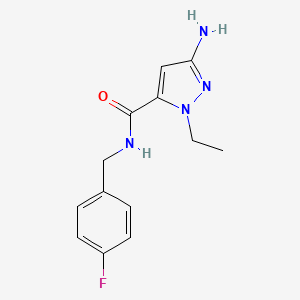
3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has shown promise in scientific research for its ability to target specific biological pathways and potentially treat a variety of diseases. In
Mechanism Of Action
The exact mechanism of action of 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit specific signaling pathways involved in cancer cell growth, such as the PI3K/Akt/mTOR pathway. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, potentially through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Additionally, it has been shown to inhibit the production of inflammatory cytokines, potentially leading to anti-inflammatory effects. In animal studies, this compound has been shown to have potential as an anti-tumor agent, as well as an immunomodulatory agent.
Advantages And Limitations For Lab Experiments
One advantage of using 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain signaling pathways. This allows for targeted inhibition of specific pathways involved in disease processes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for research on 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide. One potential direction is further exploration of its potential as a therapeutic agent in cancer and inflammatory diseases. Additionally, research could focus on developing more soluble forms of this compound to improve its efficacy in lab experiments. Finally, research could explore the potential of this compound in combination with other therapeutic agents to enhance its effects.
Synthesis Methods
The synthesis of 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide involves several steps. The starting materials are 4-fluorobenzaldehyde and ethyl hydrazinecarboxylate, which are reacted to form 4-fluorobenzylhydrazine. This compound is then reacted with ethyl acetoacetate to form 1-ethyl-3-(4-fluorobenzyl)pyrazole-5-carboxylic acid. Finally, this compound is reacted with ammonia to form 3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through the inhibition of specific signaling pathways. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
properties
IUPAC Name |
5-amino-2-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-2-18-11(7-12(15)17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEVQMUQJXPZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
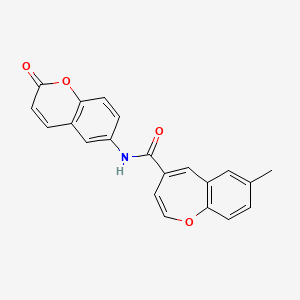
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)
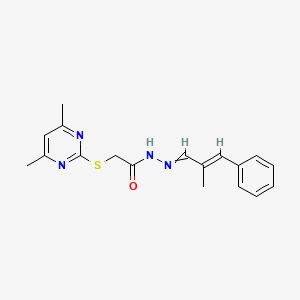

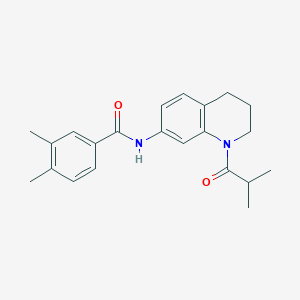
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
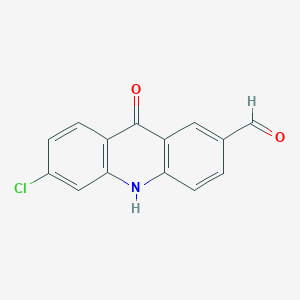
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)
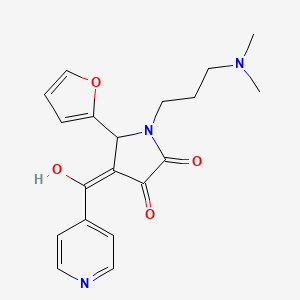
![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)
